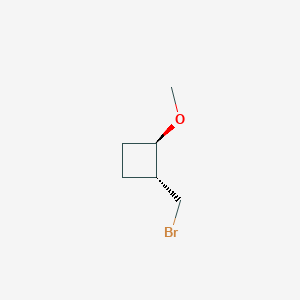

(1R,2R)-1-(Bromomethyl)-2-methoxycyclobutane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

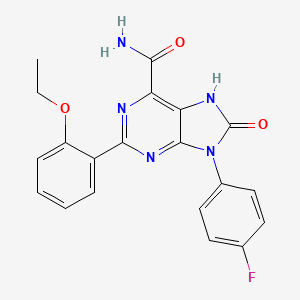

Vue d'ensemble

Description

“(1R,2R)-1-(Bromomethyl)-2-methoxycyclobutane” is a chemical compound . It exhibits high perplexity and burstiness in its properties, making it valuable for studying reaction mechanisms and exploring new synthetic pathways.

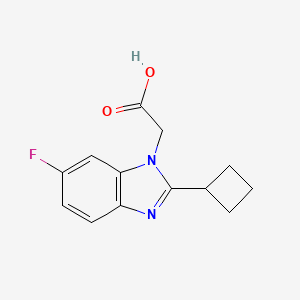

Molecular Structure Analysis

The molecular formula of “(1R,2R)-1-(Bromomethyl)-2-methoxycyclobutane” is C6H11Br . The average mass is 163.055 Da and the monoisotopic mass is 162.004410 Da .Applications De Recherche Scientifique

Organometallic Synthesis : A study by Ramakrishna and Sharp (2003) demonstrated the use of a related compound, 1-bromobenzocyclobutene, in organometallic synthesis. They showed that this compound could be converted into zirconacycles, which were then used to synthesize substituted naphthalenes, isoquinolines, and benzazocines. This highlights the potential of bromomethyl cyclobutane derivatives in complex organic syntheses (Ramakrishna & Sharp, 2003).

Cascade Construction of Cyclobutanes : Yao and Shi (2007) explored the Lewis acid-catalyzed reactions of arylmethylenecyclopropanes with certain alkynes to produce functionalized cyclobutanes. Their work suggests a route for the synthesis of cyclobutane derivatives, potentially including those similar to (1R,2R)-1-(Bromomethyl)-2-methoxycyclobutane (Yao & Shi, 2007).

Photochemical Reactions : Sakuragi, Sakuragi, and Hasegawa (1977) investigated the photochemistry of 1,2-diphenylcyclobutene in various solvents, forming compounds like 1,2-diphenyl-1-methoxycyclobutane. This study indicates the reactivity of cyclobutane derivatives under photochemical conditions, which could be relevant for (1R,2R)-1-(Bromomethyl)-2-methoxycyclobutane (Sakuragi, Sakuragi, & Hasegawa, 1977).

Stereochemical Studies in Organic Chemistry : The work of Getty and Berson (1991) on the stereochemistry and mechanism of the reverse ene reaction of certain cyclobutanes sheds light on the stereochemical aspects of cyclobutane derivatives. Understanding these aspects is crucial for the application of such compounds in stereoselective synthesis (Getty & Berson, 1991).

Synthesis of Polymeric Materials : Demirelli and Coskun (1999) synthesized a polymer based on a cyclobutane derivative, indicating the potential use of such compounds in polymer science. The study focused on the thermal degradation of the polymer, which is important for understanding its stability and potential applications (Demirelli & Coskun, 1999).

Propriétés

IUPAC Name |

(1R,2R)-1-(bromomethyl)-2-methoxycyclobutane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c1-8-6-3-2-5(6)4-7/h5-6H,2-4H2,1H3/t5-,6+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVKLAROGDXXDR-NTSWFWBYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC1CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CC[C@H]1CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-1-(Bromomethyl)-2-methoxycyclobutane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol](/img/structure/B2760851.png)

![2,6-dichloro-N-[(4-fluorophenyl)(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2760858.png)

![3-[(7-Chloro-3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2760860.png)

![Imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride](/img/structure/B2760864.png)

![3-allyl-2-((4-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2760866.png)

![1-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2760867.png)

![2-amino-3-(3,4-dimethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2760868.png)